molecular formula C31H34N2O6 B3453516 2-[4-[2-(3,4-dimethoxyphenyl)ethylamino]-2-hydroxy-6,7-dimethoxy-3-methylnaphthalen-1-yl]-N-phenylacetamide

2-[4-[2-(3,4-dimethoxyphenyl)ethylamino]-2-hydroxy-6,7-dimethoxy-3-methylnaphthalen-1-yl]-N-phenylacetamide

Cat. No.: B3453516
M. Wt: 530.6 g/mol
InChI Key: MUUUUKONULUTNB-UHFFFAOYSA-N
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Description

2-[4-[2-(3,4-dimethoxyphenyl)ethylamino]-2-hydroxy-6,7-dimethoxy-3-methylnaphthalen-1-yl]-N-phenylacetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features multiple methoxy groups and a naphthalene core, making it an interesting subject for studies in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[2-(3,4-dimethoxyphenyl)ethylamino]-2-hydroxy-6,7-dimethoxy-3-methylnaphthalen-1-yl]-N-phenylacetamide involves several steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the naphthalene core: This can be achieved through a Friedel-Crafts alkylation reaction, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst.

    Introduction of methoxy groups: Methoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Attachment of the phenylacetamide group: This step involves the formation of an amide bond, typically through the reaction of an amine with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of green chemistry principles to reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[4-[2-(3,4-dimethoxyphenyl)ethylamino]-2-hydroxy-6,7-dimethoxy-3-methylnaphthalen-1-yl]-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are often used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure suggests potential interactions with biological macromolecules, making it a candidate for studies in biochemistry and molecular biology.

    Medicine: Its structural features may allow it to act as a pharmacophore, leading to the development of new therapeutic agents.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-[4-[2-(3,4-dimethoxyphenyl)ethylamino]-2-hydroxy-6,7-dimethoxy-3-methylnaphthalen-1-yl]-N-phenylacetamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s multiple methoxy groups and aromatic rings suggest potential interactions with hydrophobic pockets in proteins, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its unique combination of a naphthalene core with multiple methoxy groups and a phenylacetamide moiety. This unique structure may confer specific biological activities and chemical reactivity not seen in other similar compounds.

Properties

IUPAC Name

2-[4-[2-(3,4-dimethoxyphenyl)ethylamino]-2-hydroxy-6,7-dimethoxy-3-methylnaphthalen-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H34N2O6/c1-19-30(32-14-13-20-11-12-25(36-2)26(15-20)37-3)23-17-28(39-5)27(38-4)16-22(23)24(31(19)35)18-29(34)33-21-9-7-6-8-10-21/h6-12,15-17,32,35H,13-14,18H2,1-5H3,(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUUUUKONULUTNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC(=C(C=C2C(=C1O)CC(=O)NC3=CC=CC=C3)OC)OC)NCCC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H34N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[4-[2-(3,4-dimethoxyphenyl)ethylamino]-2-hydroxy-6,7-dimethoxy-3-methylnaphthalen-1-yl]-N-phenylacetamide
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2-[4-[2-(3,4-dimethoxyphenyl)ethylamino]-2-hydroxy-6,7-dimethoxy-3-methylnaphthalen-1-yl]-N-phenylacetamide
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2-[4-[2-(3,4-dimethoxyphenyl)ethylamino]-2-hydroxy-6,7-dimethoxy-3-methylnaphthalen-1-yl]-N-phenylacetamide
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2-[4-[2-(3,4-dimethoxyphenyl)ethylamino]-2-hydroxy-6,7-dimethoxy-3-methylnaphthalen-1-yl]-N-phenylacetamide
Reactant of Route 5
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2-[4-[2-(3,4-dimethoxyphenyl)ethylamino]-2-hydroxy-6,7-dimethoxy-3-methylnaphthalen-1-yl]-N-phenylacetamide
Reactant of Route 6
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2-[4-[2-(3,4-dimethoxyphenyl)ethylamino]-2-hydroxy-6,7-dimethoxy-3-methylnaphthalen-1-yl]-N-phenylacetamide

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